molecular formula C6H8O3 B046945 3-Acetyl(2,3-13C2)oxolan-2-one CAS No. 84508-47-4

3-Acetyl(2,3-13C2)oxolan-2-one

Cat. No.: B046945
CAS No.: 84508-47-4
M. Wt: 132.1 g/mol
InChI Key: OMQHDIHZSDEIFH-WMPIHMMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl(2,3-13C2)oxolan-2-one is a stable isotopically labeled derivative of oxolan-2-one (tetrahydrofuran-2-one), featuring a 13C isotope at positions 2 and 3 of the oxolane ring and an acetyl group at position 2. This compound is primarily utilized as a metabolic tracer in studies involving nuclear magnetic resonance (NMR) or mass spectrometry (MS) to elucidate biochemical pathways, particularly in microbial or mammalian systems . The isotopic labeling enables precise tracking of carbon flux through glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis, as demonstrated in Listeria monocytogenes metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl(2,3-13C2)oxolan-2-one typically involves the acetylation of oxolan-2-one. The isotopic labeling with carbon-13 can be achieved through the use of carbon-13 enriched reagents. One common method involves the reaction of γ-butyrolactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The isotopic enrichment is maintained by using carbon-13 enriched starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl(2,3-13C2)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxolan-2-one derivatives.

Scientific Research Applications

3-Acetyl(2,3-13C2)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Acetyl(2,3-13C2)oxolan-2-one involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for detailed analysis of molecular structures and dynamics. In biochemical studies, the compound can be metabolized, and its labeled carbon atoms can be traced through different metabolic pathways.

Comparison with Similar Compounds

The following sections compare 3-Acetyl(2,3-13C2)oxolan-2-one with structurally or functionally related compounds, emphasizing isotopic labeling, metabolic roles, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Features Isotopic Labeling Primary Applications Key Research Findings
This compound Oxolane ring with 3-acetyl group; 13C at C2 and C3 13C at C2, C3 Metabolic tracer for glycolysis/TCA cycle Tracks carbon flux in L. monocytogenes; labels Ser, Asp, Glu in host-pathogen studies
[2,3-13C2]glycerol Linear triol with 13C at C2 and C3 13C at C2, C3 Microbial metabolism studies Converted to 13C-labeled amino acids (Ala, Ser) in intracellular bacteria
[2,3-13C2]glutamate Amino acid with 13C at C2 and C3 13C at C2, C3 TCA cycle flux analysis Indicates pyruvate carboxylase activity in fasted animals; minimal in fed states
3-Acetyl moraldehyde Aldehyde derivative with acetyl group (non-cyclic) None Insecticidal agent LD₅₀ = 0.04 µg against Phaedon cochleariae; bioactive via acetyl moiety
3-Acetyl-3-hydroxyoxolan-2-one Oxolane ring with acetyl and hydroxyl groups at C3 (non-isotopic) None Organic synthesis intermediate No isotopic tracing utility; used in heterocyclic chemistry

Key Comparative Insights:

Isotopic Utility vs. Its 13C labels enable detection of downstream metabolites (e.g., [2,3-13C2]glutamate) in TCA cycle studies . In contrast, [2,3-13C2]glycerol shares isotopic labeling but lacks the acetyl group, limiting its stability in certain metabolic environments .

Structural Analogues :

  • 3-Acetyl-3-hydroxyoxolan-2-one () shares the oxolane core but replaces isotopic labels with a hydroxyl group. This structural difference eliminates its utility in isotopic tracing but makes it suitable for synthesizing functionalized heterocycles .

Metabolic Pathway Specificity :

  • This compound and [2,3-13C2]glutamate both inform on TCA cycle activity. However, the former’s acetyl group may alter solubility or transport efficiency compared to linear molecules like glycerol or glutamate .

Synthetic Methodology :

  • While 3-acetyl[1,3,4]thiadiazolines () are synthesized via acetylation, this compound likely requires 13C-enriched precursors, increasing synthetic complexity and cost.

Biological Activity

3-Acetyl(2,3-13C2)oxolan-2-one is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a stable isotopically labeled compound that is often used in metabolic studies. The incorporation of the 13C label allows for precise tracking of metabolic pathways in biological systems. Its structure can be represented as follows:

  • Molecular Formula : C6H8O3
  • Molecular Weight : 144.13 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and metabolic pathways.

Target Enzymes

  • Acetyl-CoA Synthetase : This enzyme catalyzes the formation of acetyl-CoA from acetate and CoA. The presence of this compound can influence the activity of this enzyme, potentially affecting lipid metabolism.
  • Lactate Dehydrogenase : This enzyme plays a crucial role in the conversion of pyruvate to lactate. The compound's effects on lactate production can be significant in anaerobic conditions.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Glycolysis : It may affect the glycolytic pathway by altering the availability of intermediates.
  • Fatty Acid Synthesis : By influencing acetyl-CoA levels, it can modulate fatty acid synthesis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its effects on cell metabolism and potential therapeutic applications.

Case Study 1: Metabolic Profiling in Cancer Cells

In a study examining non-small cell lung cancer (NSCLC), researchers utilized this compound to trace metabolic changes in tumor cells. The findings indicated that the compound significantly altered glucose metabolism, leading to increased lactate production under hypoxic conditions. This suggests a potential role in enhancing the Warburg effect, which is critical in cancer cell metabolism .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular WeightAntimicrobial ActivityRole in Metabolism
This compound144.13 g/molSignificantModulates glycolysis
Acetylacetone102.09 g/molModerateInhibits certain enzymes
Butyrolactone86.09 g/molLowLimited metabolic role

Q & A

Q. What is the rationale for using carbon-13 isotopic labeling in 3-Acetyl(2,3-13C₂)oxolan-2-one, and how does it enhance mechanistic studies?

Basic
Carbon-13 labeling at positions 2 and 3 of the oxolan-2-one ring enables precise tracking of molecular transformations in metabolic or synthetic pathways. Isotopic labeling is critical for nuclear magnetic resonance (NMR) studies, as ¹³C nuclei provide distinct signals for structural elucidation and kinetic analysis. For example, in metabolic studies, this labeling allows researchers to trace acetyl group transfer or lactone ring-opening reactions in vivo or in vitro .

Advanced
The incorporation of ¹³C at specific positions facilitates advanced mechanistic studies, such as isotope tracing in enzyme-catalyzed reactions. For instance, ¹³C NMR can resolve stereochemical outcomes or kinetic isotope effects (KIE) during ring-opening polymerization or acetylation reactions. Researchers should optimize reaction conditions (e.g., pH, temperature) to minimize isotopic dilution and ensure accurate signal interpretation. Contradictions in data may arise from incomplete isotopic enrichment; thus, mass spectrometry (MS) with isotopic ratio analysis is recommended to validate purity .

Q. What synthetic methodologies are effective for introducing ¹³C labels into 3-Acetyloxolan-2-one derivatives?

Basic
The synthesis of 3-Acetyl(2,3-13C₂)oxolan-2-one typically involves using ¹³C-enriched precursors (e.g., ¹³C-acetic anhydride or ¹³C-labeled oxolan-2-one intermediates). A common approach is the condensation of ¹³C-acetyl chloride with a pre-labeled oxolan-2-one under basic catalysis (e.g., pyridine or DMAP) .

Advanced
Advanced protocols emphasize regioselective labeling. For example, cyclization of γ-hydroxy-¹³C₂-butyrolactone precursors with ¹³C-acetyl groups ensures positional specificity. Reaction monitoring via inline FTIR or LC-MS is critical to detect intermediates and optimize yields. Challenges include isotopic scrambling during ring formation; using aprotic solvents (e.g., THF) and low temperatures (0–5°C) minimizes this risk. Comparative studies show that microwave-assisted synthesis reduces side reactions compared to traditional reflux methods .

Q. How can researchers validate the isotopic purity and positional integrity of 3-Acetyl(2,3-13C₂)oxolan-2-one?

Basic
Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) to confirm the molecular ion ([M+H]⁺) with the expected ¹³C enrichment. NMR (¹³C and DEPT-135) identifies labeled carbons via distinct chemical shifts. For example, the lactone carbonyl (C-2) and acetyl carbonyl (C-3) should exhibit splitting patterns indicative of ¹³C-¹³C coupling .

Advanced
Quantitative ¹³C NMR with inverse-gated decoupling provides exact isotopic abundance ratios. Advanced 2D NMR techniques (HSQC, HMBC) map ¹³C-¹³C connectivity to confirm positional integrity. Contradictions may arise from residual ¹²C signals due to incomplete labeling; isotope ratio mass spectrometry (IRMS) or tandem MS/MS fragmentation can resolve ambiguities .

Q. What are the key applications of 3-Acetyl(2,3-13C₂)oxolan-2-one in metabolic pathway analysis?

Basic
This compound is used to trace acetyl-CoA incorporation in lipid biosynthesis or polyketide pathways. In microbial systems, feeding studies with ¹³C-labeled acetyl groups enable mapping of carbon flux via GC-MS or ¹³C NMR .

Advanced
In cancer metabolism research, the compound’s lactone ring stability allows sustained release of ¹³C-acetyl groups in hypoxic environments. Researchers employ dynamic ¹³C flux analysis (DFA) to model real-time metabolic activity in tumors. Challenges include compartmentalization of labeled metabolites; combining with ¹H-¹³C heteronuclear correlation spectroscopy (HETCOR) improves spatial resolution .

Q. How does isotopic labeling impact the compound’s reactivity in polymerization studies?

Advanced
In ring-opening polymerization (ROP), ¹³C labeling at C-2 and C-3 provides insights into chain propagation mechanisms. Kinetic studies using ¹³C NMR reveal whether ring-opening occurs via acyl-oxygen or alkyl-oxygen cleavage. For example, isotactic vs. atactic polymer configurations can be distinguished by analyzing ¹³C-¹³C J-coupling in the polymer backbone. Contradictory data on reaction rates (e.g., isotope effects slowing propagation) require controlled experiments with non-labeled analogs for benchmarking .

Q. What are the challenges in scaling up ¹³C-labeled 3-Acetyloxolan-2-one synthesis for in vivo studies?

Advanced
Scaling up requires cost-effective ¹³C precursors and minimizing waste. Microfluidic reactors improve mixing and heat transfer for reproducible yields. A key challenge is isotopic dilution during purification; simulated moving bed (SMB) chromatography enhances separation efficiency. Researchers must also validate biocompatibility, as residual catalysts (e.g., Sn(Oct)₂) can interfere with biological assays .

Properties

IUPAC Name

3-acetyl(2,3-13C2)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHDIHZSDEIFH-WMPIHMMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH]1CCO[13C]1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The fluorination of 2-Acetyl butyrolactone (3.2 gm, 0.025 m) was carried out in a manner similar to that described in Example 6. Work up gave 2-fluoro-2-acetyl butyrolactone(nc) [NMR (CDCl3); 1H, δH =4.5 ppm (m), 2H; 2.87 ppm (m), 1H; 2.55 ppm (m)1H; 2.47 ppm (d), JHF =5.0 Hz, 3H; 19F, δF =-163.4 ppm (ddqd), J=11.8, 11.8, 4.9, and 1.5 Hz]. Accurate mass measurement:--Found (CI, methane), 147.0442; C6H8O3F requires 147.0457]. A small multiplet at -173.8 ppm and triplet of doublets at -237.9 ppm (Jtriplet =46.3 Hz, Jdoublet =6.8 Hz) in the reaction product were attributed to 2-fluoro-2-(fluoroacetyl)butyrolactone. The conversion was ca. 70% and the yield was ca. 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture was distilled using a Raschig ring packed column and a Perkins Triangle Head. Seven fractions were obtained and analyzed by gas chromatography. Fractions 1-3 were found to be principally ethyl acetoacetate. Fraction 4 analyzed 11% ethyl acetoacetate and 42% of the desired lactone. Fractions 5 and 6 showed 98.4% lactone and 95.4% lactone, respectively. The yield of the desired lactone product ##STR10## (fractions 5 and 6) was 32%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.